

Spectroscopic Data of N-Isopropylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Isopropylbenzamide**

Cat. No.: **B184332**

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **N-Isopropylbenzamide**, a compound of interest in chemical research and drug development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for **N-Isopropylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **N-Isopropylbenzamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.75	Multiplet	2H	Aromatic (ortho-protons)
~7.42	Multiplet	3H	Aromatic (meta- & para-protons)
~6.12	Broad Singlet	1H	N-H (Amide)
~4.25	Multiplet	1H	CH (Isopropyl)
~1.23	Doublet	6H	CH ₃ (Isopropyl)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for **N**-Isopropylbenzamide

Chemical Shift (δ) ppm	Assignment
~166.7	C=O (Amide Carbonyl)
~134.9	Aromatic (Quaternary Carbon)
~131.1	Aromatic (para-CH)
~128.4	Aromatic (ortho-CH)
~126.8	Aromatic (meta-CH)
~41.8	CH (Isopropyl)
~22.7	CH ₃ (Isopropyl)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for **N**-Isopropylbenzamide

Wavenumber (cm ⁻¹)	Vibration Mode	Description
~3290	N-H Stretch	Secondary Amide
~3060	C-H Stretch	Aromatic
~2970, ~2870	C-H Stretch	Aliphatic (Isopropyl)
~1630	C=O Stretch (Amide I)	Strong absorption
~1540	N-H Bend (Amide II)	Strong absorption
~1450, ~1370	C-H Bend	Aliphatic (Isopropyl)
~750, ~690	C-H Bend	Aromatic (out-of-plane)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **N**-Isopropylbenzamide

m/z	Ion	Notes
163	[M] ⁺	Molecular Ion
148	[M - CH ₃] ⁺	Loss of a methyl group
121	[C ₆ H ₅ CO] ⁺	Benzoyl cation
105	[C ₆ H ₅ C=O] ⁺	Benzoyl cation
77	[C ₆ H ₅] ⁺	Phenyl cation
58	[CH(CH ₃) ₂ NH] ⁺	Isopropylamine fragment

Experimental Protocols

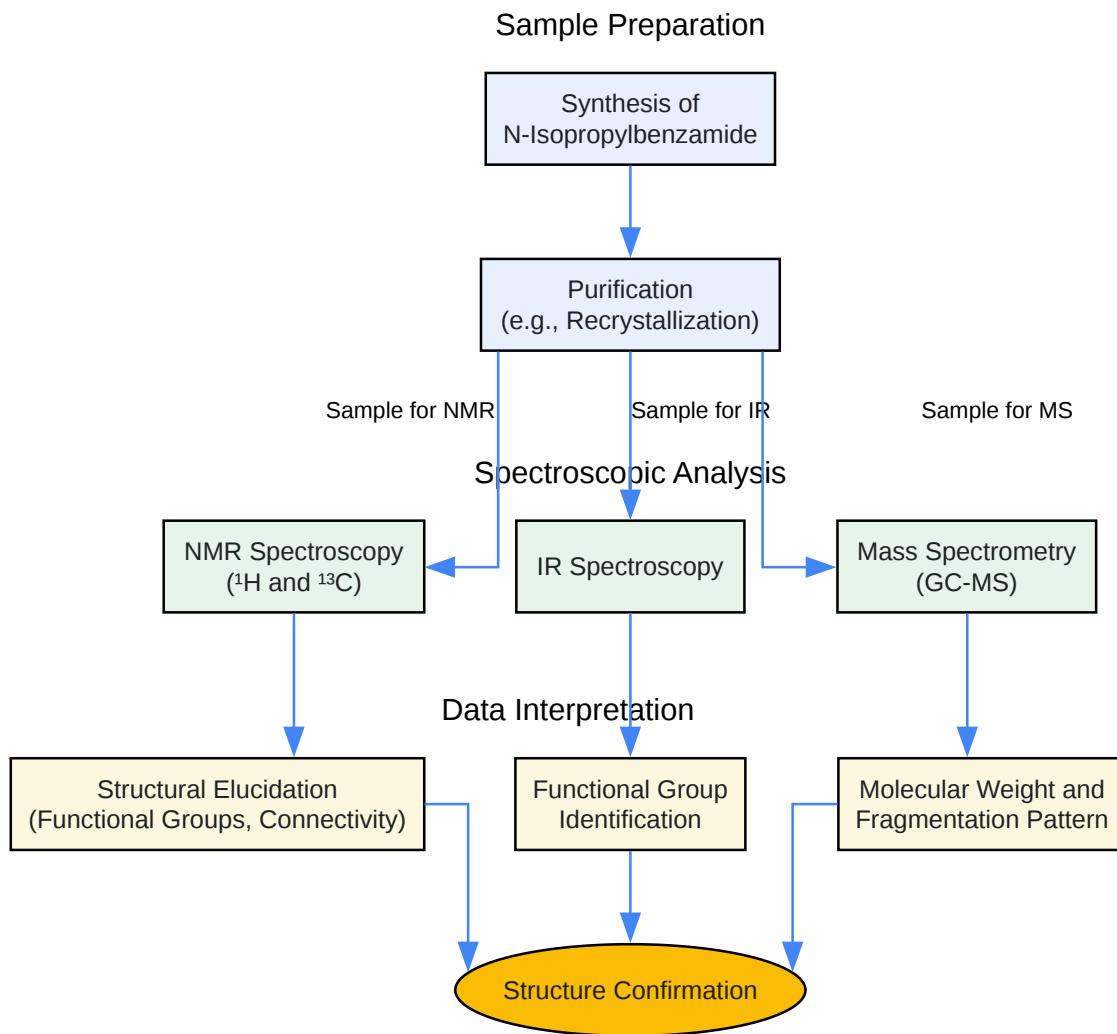
Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N**-Isopropylbenzamide (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a 5 mm NMR tube. The spectrum is recorded on a 400 or 500

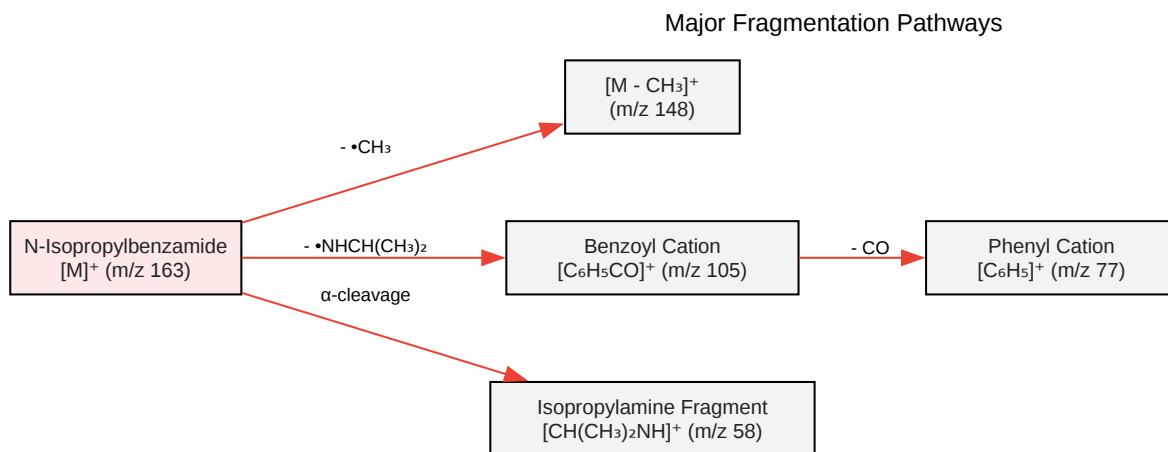
MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ^1H NMR, the data is typically acquired with 16-32 scans. For ^{13}C NMR, a proton-decoupled spectrum is obtained with a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy


The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid **N-Isopropylbenzamide** sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **N-Isopropylbenzamide** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., $100\text{ }^{\circ}\text{C}$) to a final temperature (e.g., $280\text{ }^{\circ}\text{C}$) to ensure separation and elution of the compound. The eluent from the GC is directed into the mass spectrometer, which is operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of, for example, 40-500 amu.


Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **N-Isopropylbenzamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **N-Isopropylbenzamide**.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectral fragmentation pathways for **N-Isopropylbenzamide**.

- To cite this document: BenchChem. [Spectroscopic Data of N-Isopropylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184332#spectroscopic-data-for-n-isopropylbenzamide-nmr-ir-ms\]](https://www.benchchem.com/product/b184332#spectroscopic-data-for-n-isopropylbenzamide-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com